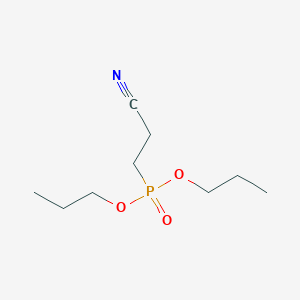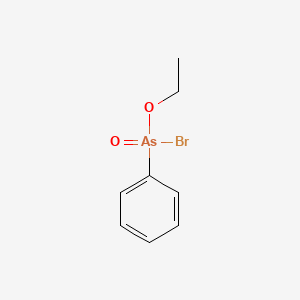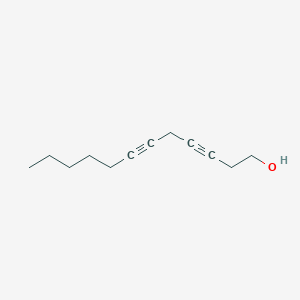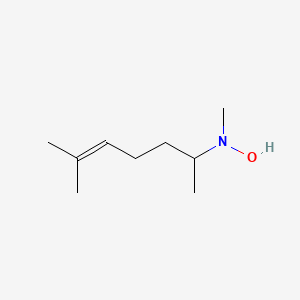
Dipropyl (2-cyanoethyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipropyl (2-cyanoethyl)phosphonate is an organophosphorus compound with the molecular formula C13H27N2O3P It is characterized by the presence of a phosphonate group bonded to a 2-cyanoethyl moiety and two propyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl (2-cyanoethyl)phosphonate typically involves the reaction of a phosphonate ester with a cyanoethylating agent. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester. The reaction conditions often require the use of a base, such as sodium or potassium carbonate, and a solvent like toluene or dichloromethane. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product separation enhances efficiency and reduces the risk of contamination.
化学反応の分析
Types of Reactions
Dipropyl (2-cyanoethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phosphonate group can undergo nucleophilic substitution reactions, leading to the formation of different phosphonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols, amines, or thiols can react with the phosphonate group under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Aminoethyl phosphonates.
Substitution: Various phosphonate esters depending on the nucleophile used.
科学的研究の応用
Dipropyl (2-cyanoethyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
作用機序
The mechanism of action of dipropyl (2-cyanoethyl)phosphonate involves its interaction with various molecular targets The phosphonate group can form strong bonds with metal ions, making it useful in chelation therapy Additionally, the cyanoethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects
類似化合物との比較
Similar Compounds
- Diethyl (2-cyanoethyl)phosphonate
- Dimethyl (2-cyanoethyl)phosphonate
- Diphenyl (2-cyanoethyl)phosphonate
Uniqueness
Dipropyl (2-cyanoethyl)phosphonate is unique due to its specific combination of propyl groups and a cyanoethyl moiety. This structure imparts distinct chemical properties, such as increased hydrophobicity and reactivity, compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile reagent in various applications.
特性
CAS番号 |
64268-77-5 |
|---|---|
分子式 |
C9H18NO3P |
分子量 |
219.22 g/mol |
IUPAC名 |
3-dipropoxyphosphorylpropanenitrile |
InChI |
InChI=1S/C9H18NO3P/c1-3-7-12-14(11,9-5-6-10)13-8-4-2/h3-5,7-9H2,1-2H3 |
InChIキー |
ZEOMEBSQRISRHM-UHFFFAOYSA-N |
正規SMILES |
CCCOP(=O)(CCC#N)OCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane](/img/structure/B14487640.png)
![1-[4-(3,4-Dimethylbenzoyl)piperidin-1-yl]ethan-1-one](/img/structure/B14487642.png)







![4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine](/img/structure/B14487682.png)
![3-[(2-Hydroxypropyl)amino]butan-2-ol](/img/structure/B14487687.png)

